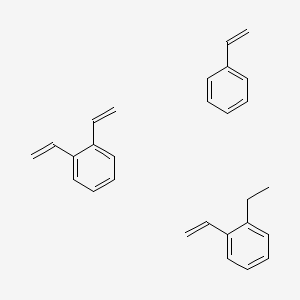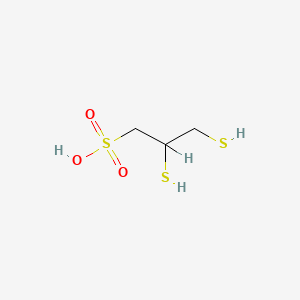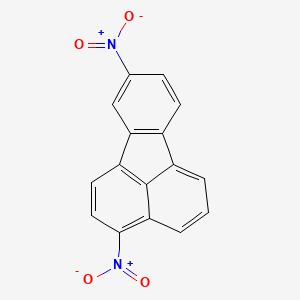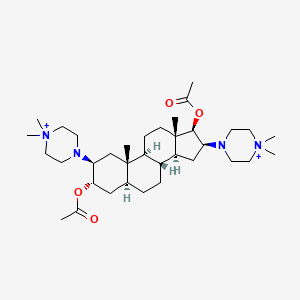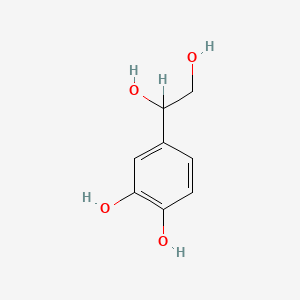![molecular formula C18H30O5 B1199751 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione CAS No. 88936-02-1](/img/structure/B1199751.png)
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione is a natural product found in Colletotrichum gloeosporioides with data available.
Applications De Recherche Scientifique
Structural Analysis and Derivation
- Gloeosporone's Structure and Derivation : Gloeosporone, derived from Colletotrichum gloeosporioides, exhibits a similar structure to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione. Studies have revealed its constitution and configuration through spectroscopic data and X-ray analysis, highlighting its significance in fungal biology (Meyer et al., 1987).
Chemical Recognition and Interaction
- Recognition by Cyclodextrins : Investigations into the planar chirality recognition of compounds structurally akin to this compound by cyclodextrins have been conducted, providing insights into molecular recognition mechanisms (Kano et al., 1999).
Synthesis and Transformation
- Aldol Approach in Synthesis : The synthesis of complex structures, including those related to this compound, has been explored through aldol cyclization, demonstrating a method to create intricate molecular frameworks (Kubiak et al., 1990).
Applications in Organic Chemistry
Role in Dioxin Chemistry : The compound's relatives have been used in organic chemistry, such as in the synthesis of semisquaric acid, indicating its potential utility in complex organic syntheses (Fétizon & Hanna, 1990).
Formaldehyde Reaction Products : Studies involving the reaction of similar compounds with formaldehyde provide insights into the chemistry of ketones and dioxabicyclo structures, relevant to understanding the behavior of this compound (Kennedy & Mcmurry, 1969).
Natural Occurrence and Synthesis
Natural Inhibitors in Eucalyptus grandis : Research into natural inhibitors found in Eucalyptus grandis, structurally related to the compound, sheds light on the synthesis and origin of such complex structures (Crow et al., 1976).
Betulinic Acid Analogues Synthesis : The compound's structural analogues have been synthesized in research aimed at creating pentacyclic triterpene structures like betulinic acid, indicating its relevance in medicinal chemistry (Jung & Duclos, 2006).
Heterophane Synthesis : The compound's structural relatives have been utilized in the synthesis of heterophanes, demonstrating its potential in creating complex cyclic structures (Hadj-Abo et al., 1994).
Bicyclic Ketone Synthesis : Research into the reaction of morpholinocyclododecene with acrolein has led to the synthesis of bicyclic ketones, pertinent to understanding the reactivity of compounds similar to this compound (Zakharkin & Guseva, 1976).
Muscone Synthesis : Studies on the oxiranylmethyl fragmentation for the formation of cyclopentadecan-1,5-dione derivatives, a process relevant to the synthesis of muscone, are pertinent to understanding the chemical transformations of similar compounds (Gray & Dreiding, 1977).
Propriétés
Numéro CAS |
88936-02-1 |
|---|---|
Formule moléculaire |
C18H30O5 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1R,6R,12S)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15+,18-/m1/s1 |
Clé InChI |
IBDVATCSJHTIKV-RVKKMQEKSA-N |
SMILES isomérique |
CCCCC[C@@H]1CCCCC[C@H]2CC(=O)[C@](O2)(CCC(=O)O1)O |
SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
SMILES canonique |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Synonymes |
gloeosporone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



